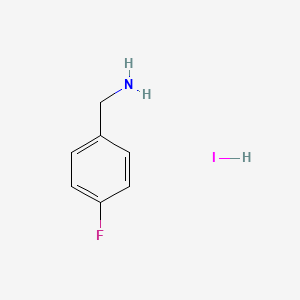

4-Fluorobenzylamine hydroiodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-fluorophenyl)methanamine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUISCIGMWMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FIN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097121-30-5 | |

| Record name | 4-Fluorobenzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Fluorobenzylamine Hydroiodide

Diverse Chemical Synthesis Pathways

The preparation of 4-fluorobenzylamine (B26447) can be approached through several distinct synthetic routes, primarily involving the reduction of functional groups or multi-step sequences starting from readily available materials.

Catalytic hydrogenation represents a significant pathway for synthesizing 4-fluorobenzylamine. This method involves the reduction of suitable precursors in the presence of a catalyst and hydrogen gas.

One common precursor for this method is 4-fluorobenzonitrile (B33359) . The nitrile group is catalytically hydrogenated to a primary amine. Various catalysts can be employed for this transformation, including transition metals like nickel, palladium, and rhodium. researchgate.netscispace.com For instance, research has shown that manganese(I) complexes can catalyze the hydrogenation of nitriles to primary amines at 100°C under 50 bar of hydrogen pressure.

Another viable precursor is 4-fluorobenzaldehyde (B137897) . This compound undergoes reductive amination. The aldehyde is first reacted with ammonia (B1221849) to form an intermediate imine, which is then hydrogenated to the primary amine. An improved method for this process uses a nano nickel catalyst, which has been shown to provide higher yields and purity compared to traditional Raney nickel catalysts. google.com The reaction is typically carried out in a solvent like anhydrous methanol (B129727) with liquefied ammonia and hydrogen gas under pressure. google.com

A third approach involves the hydrogenation of 4-fluorobenzaldehyde oxime . The oxime, formed from the reaction of 4-fluorobenzaldehyde with hydroxylamine, can be reduced to the corresponding amine. nih.govnih.gov

The reduction of 4-fluorobenzonitrile is a primary and direct method for synthesizing 4-fluorobenzylamine. This transformation is commonly achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit strong, reducing agent for converting nitriles to primary amines. guidechem.comnumberanalytics.commasterorganicchemistry.comadichemistry.com The reaction is typically conducted in an anhydrous non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comyoutube.com The process involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbon atom of the nitrile group, followed by a workup step, usually with water, to yield the primary amine. numberanalytics.comyoutube.com

While potent, LiAlH₄ is not the only option. Other reducing systems have been developed, especially for specialized applications like radiochemistry. For example, a combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal catalyst offers a milder alternative. rsc.org Specifically, Ni(II)-mediated reduction using a borohydride exchange resin has been successfully employed. nih.gov

Comparison of Reduction Methods for 4-Fluorobenzonitrile

| Reducing Agent/System | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective reducing agent; requires anhydrous conditions. | guidechem.comadichemistry.comyoutube.com |

| Sodium Borohydride (NaBH₄) with Ni(II) catalyst | - | Milder alternative to LiAlH₄, suitable for automated systems. | rsc.orgnih.gov |

| Catalytic Hydrogenation (e.g., with Ru, Mn catalysts) | Various | Utilizes H₂ gas; conditions (pressure, temp) vary with catalyst. |

In some cases, 4-fluorobenzylamine is synthesized as part of a longer, multi-step sequence, often to create specific derivatives or when starting from more fundamental materials. These sequences highlight the versatility of organic synthesis in building complex molecules. libretexts.org

One documented pathway begins with inexpensive and accessible nitrobenzoic acid . guidechem.com This process involves a sequence of reactions, including fluorination, acylation, and finally reduction of the nitro group to an amine and the carboxylic acid to a benzylamine (B48309) functionality. This method is noted for its cost-effectiveness and use of common reagents. guidechem.com

Another multi-step approach starts with fluorobenzene . guidechem.com This route can involve a reaction with polyformaldehyde and hydrogen chloride to produce fluoro-chlorobenzene, which is then reacted with urotropine to yield 4-fluorobenzylamine. However, this method can be complicated by difficult separations and the use of irritating reagents. guidechem.com

A third synthetic strategy involves the Gabriel synthesis. In this method, a precursor like 4-fluorobenzyl chloride reacts with potassium phthalimide (B116566). The resulting N-substituted phthalimide is then cleaved, typically through hydrazinolysis (reacting with hydrazine), to release the desired primary amine, 4-fluorobenzylamine. guidechem.comresearchgate.net This method is known for producing primary amines with high purity.

These multi-step syntheses are crucial for creating libraries of compounds for research and developing derivatives with specific properties. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is paramount for maximizing yield, purity, and cost-effectiveness in the synthesis of 4-fluorobenzylamine. Key variables include the choice of catalyst, solvent, temperature, and pressure.

A significant advancement in the hydrogenation of 4-fluorobenzaldehyde is the replacement of traditional Raney nickel with a nano nickel catalyst . google.com This change has demonstrated substantial improvements. Under similar conditions, the nano nickel catalyst achieved product yields of over 95% and purity exceeding 99%, whereas the Raney nickel catalyst yielded only 75-79% with purity below 97%. google.com The optimized conditions for the nano nickel system include a temperature range of 50°C to 120°C and a hydrogen pressure of 1-3 MPa. google.com

Catalyst Performance in 4-Fluorobenzaldehyde Hydrogenation

| Catalyst | Yield | Purity | Reaction Time | Reference |

|---|---|---|---|---|

| Raney Nickel | 75-79% | <97% | ~5 hours | google.com |

| Nano Nickel | >95% | >99% | ~1-4 hours | google.com |

Pressure can also be a critical factor in related syntheses. For instance, in fluoromethylation reactions, performing the synthesis in a pressure tube at elevated temperatures (e.g., 100°C) has been shown to produce significantly higher yields compared to reactions at ambient pressure. researchgate.net This principle of optimizing pressure and temperature can be applied to various steps in the synthesis of 4-fluorobenzylamine precursors to enhance reaction efficiency. researchgate.net

Automated Synthesis Techniques for Labeled Analogs

The synthesis of isotopically labeled compounds, particularly with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is crucial for developing radiotracers for Positron Emission Tomography (PET). 4-[¹⁸F]Fluorobenzylamine is a vital building block for this purpose. rsc.orgnih.gov Given the short half-life of ¹⁸F and the high levels of radioactivity involved, automated synthesis is essential.

A significant challenge in automating the synthesis of 4-[¹⁸F]fluorobenzylamine is the use of strong reducing agents like LiAlH₄, which are difficult to handle in automated synthesis units (ASUs). nih.govresearchgate.net To overcome this, alternative methods suitable for automation have been developed.

One successful automated approach involves the reduction of 4-[¹⁸F]fluorobenzonitrile using a Ni(II)-mediated borohydride exchange resin (BER) . nih.gov This system avoids the use of LiAlH₄ and is compatible with commercial ASUs like the GE TRACERlab™ FX. nih.govresearchgate.net This remotely-controlled synthesis can produce 4-[¹⁸F]fluorobenzylamine in high radiochemical yields (greater than 80%) within 60 minutes. nih.gov The resulting labeled amine can then be used to synthesize various PET radiotracers. rsc.orgnih.govsigmaaldrich.com

This automated method has been successfully used to prepare derivatives such as 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) and 4-[¹⁸F]fluorobenzylamidopropionyl maleimide (B117702) ([¹⁸F]FBAPM), demonstrating the versatility of the labeled 4-fluorobenzylamine building block. rsc.org

Reactivity and Mechanistic Insights of 4 Fluorobenzylamine Hydroiodide

Role in Nucleophilic Substitutions and Amidation Reactions

The parent compound, 4-fluorobenzylamine (B26447), is a versatile nucleophile and a key building block in organic synthesis. The lone pair of electrons on the nitrogen atom of the primary amine group allows it to readily attack electrophilic centers, initiating nucleophilic substitution and amidation reactions. This reactivity is harnessed in the synthesis of various high-value molecules.

Detailed Research Findings:

Pharmaceutical Intermediates: 4-Fluorobenzylamine is a crucial intermediate in the production of pharmaceuticals, including certain antiallergic azoles and analgesics. guidechem.com Its structure is incorporated into larger, more complex molecules through reactions leveraging its nucleophilic amine group. guidechem.com

Synthesis of Radiolabeled Compounds: The compound plays a role in synthesizing radiolabeled molecules for medical imaging. For instance, it can react with the α- and γ-carboxyl groups of folic acid to produce ¹⁸F-labeled folate, a key reaction in preparing tracers for positron emission tomography (PET). smolecule.com

Asymmetric Synthesis: It is also employed in asymmetric synthesis reactions, such as nitration and processes involving trifluoroacetic acid hydrolysis, highlighting its utility in creating stereochemically defined products. biosynth.com The amine group can direct the stereochemical outcome of reactions or be transformed into other functional groups after serving its initial purpose. biosynth.com

| Reaction Type | Reactant | Product Class | Application |

| Amidation | 4-Fluorobenzylamine, Carboxylic Acid | Amide | Synthesis of ¹⁸F-labeled folate smolecule.com |

| Nucleophilic Substitution | 4-Fluorobenzylamine, Alkyl Halide | Secondary Amine | General Organic Synthesis |

| Intermediate Synthesis | 4-Fluorobenzylamine | Azoles, Analgesics | Pharmaceutical Manufacturing guidechem.com |

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that contains significant portions of all the initial reactants. Primary amines are fundamental components in many well-established MCRs.

Detailed Research Findings: While specific literature detailing the use of 4-fluorobenzylamine hydroiodide in MCRs is not prevalent, its primary amine structure makes it an ideal candidate for such transformations. Primary amines are key reactants in several named MCRs. For example, the Hantzsch pyridine (B92270) synthesis involves an amine (like ammonia (B1221849) or a primary amine), a β-ketoester, and an aldehyde. frontiersin.org The high efficiency and atom economy of MCRs make them attractive in modern chemistry for generating libraries of structurally diverse compounds. nih.gov The use of isonitrile-based MCRs, in particular, has become a pivotal method for creating diversity-oriented libraries of small molecules and peptides. nih.gov Given its structure, 4-fluorobenzylamine could readily participate as the amine component in these and other MCRs.

| Multicomponent Reaction | Typical Reactants | Role of Primary Amine |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-Ketoester, Ammonia/Primary Amine | Nitrogen source for the dihydropyridine ring frontiersin.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isonitrile | Amine component forming an imine intermediate |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | Forms the "Mannich base" |

Formation of Coordination Complexes and Chelates

The nitrogen atom in 4-fluorobenzylamine possesses a lone pair of electrons, enabling it to act as a Lewis base or ligand. It can donate this electron pair to metal ions to form coordination complexes and chelates.

Detailed Research Findings:

Iron Chelates: 4-Fluorobenzylamine has been utilized as a ligand in the synthesis of new tris-iron(III) chelates. smolecule.com In these complexes, three benzylamine (B48309) ligands coordinate to a central iron(III) ion.

Perovskite Stabilization: In materials science, 4-fluorobenzylamine (FBA) has been employed as a treatment for lead iodide (PbI₂) films used in the fabrication of perovskite solar cells. pv-magazine.com The amine group interacts with the lead iodide framework, promoting controlled crystallization and forming high-quality perovskite films with fewer defects. pv-magazine.com This interaction helps to stabilize the PbI₆ skeleton, which is crucial for the durability and efficiency of the solar cell. pv-magazine.com The resulting devices have shown significantly enhanced stability and a power conversion efficiency reaching 23.62%. pv-magazine.com The coordination between the amine and the lead iodide is a key factor in this stabilization. pv-magazine.com

General Coordination Chemistry: The formation of coordination compounds with other metals, such as Cu(II) and Zn(II), is well-documented for similar amine-containing ligands. nih.gov Typically, the amine nitrogen coordinates to the metal center. In mixed-ligand complexes, 4-fluorobenzylamine would likely coordinate in a monodentate fashion, occupying one coordination site around the metal ion. nih.gov

| Metal Center | Application/System | Role of 4-Fluorobenzylamine |

| Iron(III) | Chelation Chemistry | Forms tris-iron(III) chelates smolecule.com |

| Lead(II) | Perovskite Solar Cells | Stabilizes PbI₂ framework, reduces defects pv-magazine.com |

| Copper(II), Zinc(II) | Model Coordination Compounds | Acts as a monodentate ligand nih.gov |

Deamination Reaction Mechanisms of Benzylamine Derivatives

Deamination, the removal of an amine group, is a fundamental reaction of benzylamine and its derivatives. This transformation can proceed through various mechanisms, often involving oxidation.

Detailed Research Findings:

Nickel-Catalyzed Oxidative Deamination: An effective method for the oxidative deamination of benzylamines utilizes a Nickel(II)-NHC (N-heterocyclic carbene) catalyst with water serving as a mild oxidant. rsc.org In this process, the benzylamine coordinates to the Ni(II) center, followed by the formation of a metal-bound imine. The catalyst's structure facilitates a nucleophilic attack by a water molecule on the imine, ultimately leading to the cleavage of the C-N bond and the formation of the corresponding aldehyde. rsc.org This approach represents a green chemistry pathway for oxidation reactions. rsc.org

Copper-Catalyzed Oxidative Deamination: The oxidative deamination of benzylamine can also occur through a process resembling a Strecker-type reaction, particularly in the presence of Cu(II) ions. nih.gov This reaction is accelerated at higher pH and in the presence of oxygen. The proposed mechanism involves the participation of reactive oxygen species (ROS), which mediate the oxidation of the amine to an imine, followed by hydrolysis to the aldehyde. nih.gov

| Deamination Mechanism | Catalyst/Mediator | Oxidant | Key Intermediate | Product |

| Ni(II)-Catalyzed | Nickel(II)-NHC Complex | Water | Metal-bound imine rsc.org | Benzaldehyde |

| Strecker-type Oxidation | Copper(II) ions | Oxygen / ROS | Imine | Benzaldehyde nih.gov |

Intermolecular Interactions and Hydrogen Bonding Dynamics

In the solid state, this compound exists as an ionic salt composed of the 4-fluorobenzylammonium (B8765559) cation ([p-F-C₆H₄CH₂NH₃]⁺) and the iodide anion (I⁻). Its crystal structure and properties are dominated by strong intermolecular forces, primarily hydrogen bonding.

Detailed Research Findings:

N-H⁺···I⁻ Hydrogen Bonding: The primary interaction in the crystal lattice of amine hydrohalides is the hydrogen bond between the protonated amino group (N-H⁺) and the halide anion (X⁻). researchgate.net For this compound, this manifests as N-H⁺···I⁻ hydrogen bonds. These bonds are strong electrostatic interactions that define the packing of the ions in the solid state. The infrared spectra of such salts show characteristic shifts in the N-H⁺ stretching frequencies that depend on the specific halide ion. researchgate.net

'Intra-ionic' and 'Inter-ionic' Bonding: In related functionalized pyridinium (B92312) halide salts, two types of hydrogen bonds have been identified: 'intra-ionic' (where the anion interacts with groups on the same cation) and 'inter-ionic' (where the anion bridges different cations). nih.gov A similar complexity could be expected in the crystal lattice of this compound, where the iodide anion interacts with multiple N-H⁺ donors.

Interactions in Material Science: The interactions of 4-fluorobenzylamine are crucial in its role as a perovskite stabilizer. Research shows that both hydrogen bonding and π-π stacking interactions between the 4-fluorobenzylamine and the lead iodide framework contribute to stabilizing the material, preventing iodine loss and enhancing resilience to heat and light. pv-magazine.com

Fluorine's Role: While the dominant hydrogen bonds involve the ammonium (B1175870) group, the fluorine atom on the phenyl ring can also participate in weaker intermolecular interactions. Organic fluorine is known to act as a weak hydrogen bond acceptor in some contexts, potentially forming C-H···F or N-H···F bonds, which can influence crystal packing. researchgate.net

| Interaction Type | Donor | Acceptor | Significance |

| Strong Hydrogen Bond | N-H⁺ | I⁻ | Primary interaction defining the crystal lattice researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring / Perovskite Framework | Contributes to molecular packing and material stability pv-magazine.com |

| Weak Hydrogen Bond | C-H | F-C | Potential minor contribution to crystal packing researchgate.net |

Advanced Applications in Material Science and Engineering

Perovskite Solar Cells (PSCs) and Tandem Architectures

The quality of the perovskite crystal structure is paramount to the performance of the solar cell. 4-Fluorobenzylamine (B26447) hydroiodide plays a crucial role in controlling the formation of this crystal layer. Research has shown that as a bulky organic molecule additive, it can slow down the crystallization process of the perovskite film. researchgate.netnih.gov This retardation is achieved through hydrogen bond interactions between the fluoride (B91410) (F⁻) from the additive and the formamidinium cation (FA⁺) within the perovskite precursor solution. researchgate.netnih.gov By moderating the speed of crystallization, the additive facilitates the growth of higher-quality perovskite films with larger crystal grains, which is a key factor in developing efficient solar cells. researchgate.netrsc.org

Defects within the perovskite material or at its interfaces can trap charge carriers and create pathways for non-radiative recombination, which significantly reduces the efficiency and stability of the solar cell. 4-Fluorobenzylamine hydroiodide serves as an effective passivation agent to mitigate these defects. light-am.comresearchgate.netnih.gov During the crystal growth process, the bulky 4-Fluorobenzylammonium (B8765559) cation (F-PMA⁺) is pushed towards the top and bottom surfaces of the perovskite film. researchgate.netnih.gov Here, it interacts strongly with uncoordinated lead (Pb²⁺) and iodide (I⁻) ions, which are common defect sites. researchgate.netnih.gov This interaction effectively "heals" or passivates the defects, leading to a reduced trap-state density and minimizing energy loss from non-radiative recombination. researchgate.netnih.govrsc.org

The orientation of the crystal facets in the perovskite film has a significant impact on the device's optoelectronic properties. pv-magazine.com The use of this compound has been shown to induce a preferred crystal orientation, specifically along the (111) plane. light-am.comresearchgate.netnih.gov This is attributed to the enhanced adsorption energy of the additive on the (111) facet, which in turn reduces the surface energy of this particular crystal face and promotes its growth. researchgate.netnih.gov This strategic control over the crystal orientation is a form of facet engineering that contributes to the improved performance of the solar cell. pv-magazine.com

Furthermore, this additive greatly improves the stability of the device. Perovskite solar cells incorporating 4-Fluorobenzylamine have demonstrated excellent long-term thermal and light stability, even without encapsulation. researchgate.netnih.gov One study reported that devices maintained 96% of their initial efficiency after 1,300 hours of operation, a significant step towards commercially viable perovskite solar cells. rsc.org

| Parameter | Reference Cell (Without FBA) | FBA-Treated Cell |

|---|---|---|

| Power Conversion Efficiency (PCE) | 22.07% | 23.62% |

| Open-Circuit Voltage (Voc) | 1.15 V | 1.17 V |

| Short-Circuit Current Density (Jsc) | 25.19 mA/cm² | 26.19 mA/cm² |

| Fill Factor (FF) | 76.47% | 77.24% |

Data sourced from PV Magazine.

Perovskite materials, known for their effective light absorption and high charge carrier mobility, are promising candidates for use in photodetectors for applications like imaging and optical communication. rsc.org These devices convert light signals into electrical signals. While the fundamental properties of perovskites make them suitable for photodetectors, the specific role and application of this compound in these architectures are not extensively documented in the reviewed scientific literature. The research focus for this particular compound has been overwhelmingly on its application in photovoltaic solar cells.

Other Emerging Applications in Functional Materials

Beyond its well-documented success in enhancing perovskite solar cells, the scientific literature reviewed does not indicate other significant emerging applications for this compound in different types of functional materials at this time. Its utility appears to be highly specialized in the field of perovskite-based photovoltaics.

Applications in Specialized Organic Synthesis and Radiochemistry

Precursor for Radiolabeled Compounds (e.g., 18F-labeled PET Tracers)

The most prominent application of 4-fluorobenzylamine (B26447) is as a precursor for synthesizing compounds labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.govnih.gov These ¹⁸F-labeled molecules are instrumental in Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in oncology and neuroscience. The 110-minute half-life of ¹⁸F is long enough to permit multi-step syntheses and distribution to PET centers.

The synthesis of the key intermediate, [¹⁸F]4-fluorobenzylamine ([¹⁸F]FBA), is typically achieved through a multi-step process. nih.gov This often involves the nucleophilic radiofluorination of a precursor molecule like 4-cyano-N,N,N-trimethylanilinium trifluoromethane (B1200692) sulfonate to produce 4-[¹⁸F]fluorobenzonitrile. researchgate.net The nitrile group is then reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or, in more modern automated methods, a borohydride (B1222165) exchange resin with nickel(II) catalysis. nih.gov This automated-synthesis-compatible method has significantly improved the accessibility of [¹⁸F]FBA, yielding it in high radiochemical purity (>95%) and good yields. nih.gov Once synthesized, this versatile building block can be conjugated to various biomolecules. nih.govnih.gov

A significant use of [¹⁸F]FBA is in the creation of ¹⁸F-labeled folate derivatives for imaging tumors that overexpress folate receptors. nih.gov High-affinity folate receptors are abundant on the surface of various cancer cells, including over 90% of human ovarian and endometrial cancers, but are largely absent in healthy tissues, making them an excellent target for cancer-specific imaging. nih.gov

In this application, [¹⁸F]FBA is coupled to the α- or γ-carboxyl groups of folic acid using standard peptide coupling methods. nih.gov The resulting radiolabeled folate derivatives, such as [¹⁸F]α/γ-FBA-folate, can then be administered and visualized using PET scans. nih.gov Studies in mice bearing folate receptor-positive tumors have shown that these tracers accumulate specifically in the tumors, and this accumulation can be blocked by pretreatment with non-radioactive folic acid, confirming the receptor-mediated uptake mechanism. nih.gov

[¹⁸F]4-fluorobenzylamine is a foundational component for creating thiol-reactive prosthetic groups. nih.govnih.gov Prosthetic groups are small, radiolabeled molecules designed to be easily attached to larger biomolecules, such as peptides or proteins, under mild conditions. scirp.org This approach avoids subjecting the sensitive biomolecule to the potentially harsh conditions of direct radiofluorination. scirp.org

Thiol-reactive groups specifically target the sulfhydryl (-SH) group of cysteine residues within a peptide or protein, allowing for site-specific labeling. nih.gov Researchers have used [¹⁸F]FBA to synthesize several such prosthetic groups, including:

4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) nih.govsigmaaldrich.com

4-[¹⁸F]fluorobenzylamidopropionyl maleimide (B117702) ([¹⁸F]FBAPM) nih.govsigmaaldrich.com

4-[(¹⁸F)fluorobenzyl]maleimide ([¹⁸F]FBM) nih.gov

The feasibility of these prosthetic groups has been demonstrated by successfully labeling the cysteine-containing tripeptide glutathione (B108866) and other molecules. nih.govnih.govsigmaaldrich.com This strategy provides a reliable method for labeling peptides and proteins for PET imaging.

Thiol-Reactive Prosthetic Groups Derived from [¹⁸F]FBA

| Prosthetic Group | Abbreviation | Synthesis from [¹⁸F]FBA | Radiochemical Yield | Target Biomolecule Example |

|---|---|---|---|---|

| 4-[¹⁸F]fluorobenzyl-2-bromoacetamide | [¹⁸F]FBBA | Two-step synthesis. nih.govsigmaaldrich.com | 75%. nih.govsigmaaldrich.com | Phosphorothioated Oligodesoxynucleotide (ODN). nih.govsigmaaldrich.com |

| 4-[¹⁸F]fluorobenzylamidopropionyl maleimide | [¹⁸F]FBAPM | Multi-step synthesis. nih.govsigmaaldrich.com | 55%. nih.govsigmaaldrich.com | Glutathione (GSH). nih.govsigmaaldrich.com |

The fluorobenzylamine moiety has been incorporated into molecules designed to be enzyme inhibitors, which can also be radiolabeled for PET imaging. This allows for the non-invasive study of enzyme expression and activity in vivo. nih.gov

One key example is the synthesis of an inhibitor for Heat shock protein 90 (Hsp90), a molecular chaperone that is often overexpressed in cancer cells. nih.gov Using [¹⁸F]FBA as a building block, researchers have prepared 17-(4-[(¹⁸F)fluorobenzylamino)-17-demethoxy-geldanamycin, a radiolabeled version of an Hsp90 inhibitor. nih.gov Similarly, the fluorobenzylamine structure has been integrated into inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. researchgate.net The development of radiolabeled inhibitors like [¹⁸F]Pyricoxib allows for the visualization of COX-2 expression in tumors. researchgate.net

¹⁸F-Labeled Enzyme Inhibitors Featuring a Fluorobenzylamine Moiety

| Inhibitor | Target Enzyme | Precursor | Application |

|---|---|---|---|

| 17-(4-[(¹⁸F)fluorobenzylamino)-17-demethoxy-geldanamycin | Hsp90 | [¹⁸F]FBA. nih.gov | PET imaging of Hsp90 expression. nih.gov |

Synthetic Intermediate for Complex Heterocyclic Systems

Beyond radiochemistry, the chemical structure of 4-fluorobenzylamine makes it a useful intermediate for constructing complex heterocyclic systems. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and form the backbone of a vast number of pharmaceuticals and biologically active molecules. chim.it As a primary amine, 4-fluorobenzylamine can act as a nucleophile, participating in cyclization and condensation reactions to form nitrogen-containing rings. Its fluorinated phenyl group can influence the electronic properties, lipophilicity, and metabolic stability of the final heterocyclic product, making it a valuable synthon in medicinal chemistry.

Chiral Derivatization for Enantiomeric Purity Analysis

In the analysis of chiral molecules, it is often necessary to determine the enantiomeric purity (the ratio of one enantiomer to the other). One method to achieve this is through chiral derivatization. nih.gov This process involves reacting the mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC. nih.govnih.gov

While 4-fluorobenzylamine itself is an achiral molecule, its primary amine group can react with chiral carboxylic acids or other suitable functional groups. In such a scenario, 4-fluorobenzylamine would act as the substrate being derivatized by a CDA to facilitate the analysis of a chiral analyte. Conversely, if a molecule contained a 4-fluorobenzyl group and a chiral center elsewhere, the amine could be reacted with a CDA to enable the analysis of that molecule's enantiomeric composition.

Utility in Peptide and Protein Derivatization Strategies

The derivatization of peptides and proteins is a key strategy to modify their properties, for instance, to improve their stability, alter their biological activity, or attach a label for detection. nih.gov 4-Fluorobenzylamine and its derivatives are employed in these strategies, particularly for labeling. nih.gov

As discussed previously, prosthetic groups synthesized from [¹⁸F]FBA, such as [¹⁸F]FBAPM, are used to site-specifically label peptides and proteins at cysteine residues. nih.govsigmaaldrich.com This allows for the attachment of a fluorine-18 radiolabel for PET imaging. nih.gov Beyond radiolabeling, other derivatization agents can be attached to the amine of 4-fluorobenzylamine, which can then be conjugated to a peptide. For example, attaching a charged group like 4-sulfophenyl isothiocyanate can improve peptide sequencing in mass spectrometry. researchgate.net The fluorobenzyl group itself can be incorporated into peptide structures to enhance their properties for therapeutic or diagnostic purposes.

Computational and Theoretical Investigations of 4 Fluorobenzylamine Hydroiodide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently applied to predict geometries, energies, and reaction pathways for molecules. While DFT studies exist for related materials, such as fluorinated methylammonium (B1206745) lead halide perovskites and the adsorption of inorganic iodine species on surfaces, none were found for 4-Fluorobenzylamine (B26447) hydroiodide. researchgate.netfrontiersin.org

Adsorption Energy Modeling on Material Surfaces

No studies modeling the adsorption energy of 4-Fluorobenzylamine hydroiodide on material surfaces were identified.

In practice, this research would involve using DFT to calculate the total energy of the this compound molecule and a chosen material surface (e.g., a perovskite or metal oxide layer) separately. Then, the energy of the combined system, with the molecule adsorbed on the surface, would be calculated. The adsorption energy is the difference between these energies. Such calculations are crucial for understanding how additives like this compound passivate surfaces in perovskite solar cells, a known application of this compound. greatcellsolarmaterials.com For context, DFT studies on other systems have calculated adsorption energies for various molecules on surfaces like graphite (B72142) and transition metals, with results typically reported in kJ/mol or eV. frontiersin.orgnih.govnih.gov

Prediction of Molecular Conformations and Energetics

No publications predicting the molecular conformations and energetics of this compound via DFT were found.

A theoretical study of this nature would involve calculating the molecule's potential energy surface by systematically changing its dihedral angles (e.g., the rotation around the C-C and C-N bonds) to identify stable conformers (energy minima) and the energy barriers for transition between them. The output would typically be a table of relative energies for each stable conformer and their optimized geometric parameters (bond lengths, angles). These calculations provide fundamental insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations

No literature detailing Molecular Dynamics (MD) simulations specifically for this compound was found.

MD simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD could be used to simulate its behavior in solution or its interaction with a perovskite crystal lattice. Such simulations have been performed for related small organic cations like methylammonium and formamidinium in perovskites, revealing details about their rotational dynamics and interactions with the surrounding inorganic cage. nih.govwestlake.edu.cnscispace.comrsc.org A similar study on this compound would provide insights into its dynamic behavior and how it influences the stability and properties of the materials it is incorporated into.

Mechanistic Pathways Elucidation through Computational Chemistry

No computational studies elucidating mechanistic pathways involving this compound were found.

Computational chemistry, particularly DFT, is often used to map out the step-by-step mechanism of chemical reactions. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of each of these species, an energy profile for the reaction pathway can be constructed, revealing the activation energy (the rate-determining barrier). For this compound, this could involve studying its formation or its role in facilitating other reactions, but no such studies have been published.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of atomic nuclei. For 4-Fluorobenzylamine (B26447), which is the free base of the hydroiodide salt, ¹H NMR spectroscopy provides characteristic signals that can be used to confirm its structure and identify impurities. chemicalbook.com

The proton NMR spectrum of 4-Fluorobenzylamine exhibits distinct peaks corresponding to the protons on the aromatic ring and the benzylic and amine groups. chemicalbook.com The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.4 ppm, with the fluorine atom causing further splitting. The benzylic protons (-CH₂-) usually present as a singlet at approximately δ 3.8 ppm, while the amine protons (-NH₂) show a broad singlet that can vary in chemical shift depending on concentration and solvent. chemicalbook.com

Impurity profiling by NMR involves the detection of small, extraneous signals in the spectrum. These can arise from starting materials, by-products of the synthesis, or degradation products. For instance, the presence of unreacted 4-fluorobenzaldehyde (B137897) would be indicated by a characteristic aldehyde proton signal around δ 9.9 ppm. Similarly, other related aromatic compounds would produce their own unique sets of signals in the aromatic region.

Interactive Table 1: ¹H NMR Data for 4-Fluorobenzylamine

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.0-7.4 | Multiplet |

| Benzylic (-CH₂-) | ~3.8 | Singlet |

| Amine (-NH₂) | Variable (e.g., ~1.5) | Broad Singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data is for the free base, 4-Fluorobenzylamine. chemicalbook.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. sci-hub.seresearchgate.net For 4-Fluorobenzylamine hydroiodide, XPS can provide valuable information about the surface chemistry, particularly the elemental composition and the chemical states of fluorine, nitrogen, carbon, and iodine at the sample's surface. sci-hub.seresearchgate.net

In an XPS analysis of this compound, the survey scan would confirm the presence of C, N, F, and I. High-resolution scans of the C 1s, N 1s, F 1s, and I 3d regions would provide insight into the chemical bonding. The C 1s spectrum would be complex, with components corresponding to C-C/C-H, C-N, and C-F bonds. The N 1s peak would be indicative of the protonated amine group (-NH₃⁺). The F 1s peak would confirm the presence of the carbon-fluorine bond, and its binding energy would be characteristic of an aryl fluoride (B91410). The I 3d spectrum would show a doublet (I 3d₅/₂ and I 3d₃/₂) characteristic of the iodide ion (I⁻).

The surface sensitivity of XPS also makes it a powerful tool for detecting surface contamination. redalyc.org For instance, the presence of adventitious carbon or surface oxidation could be readily identified. redalyc.org

Interactive Table 2: Expected XPS Binding Energies for this compound

| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical State |

| C 1s | ~285.0 | C-C, C-H |

| ~286.5 | C-N | |

| ~287.0 | C-F | |

| N 1s | ~401.5 | -NH₃⁺ |

| F 1s | ~687.0 | C-F |

| I 3d₅/₂ | ~619.0 | I⁻ |

Note: These are approximate binding energies and can be influenced by the specific chemical environment and instrument calibration. The binding energies are referenced to the adventitious carbon C 1s peak at 285.0 eV. sci-hub.senih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Intermolecular Interaction Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. youtube.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. youtube.com This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is a unique "fingerprint" of the molecule. youtube.com

For this compound, FTIR spectroscopy can be used to study the intermolecular interactions, primarily the hydrogen bonding involving the ammonium (B1175870) group (-NH₃⁺) and the iodide anion (I⁻). The N-H stretching vibrations of the protonated amine typically appear as a broad band in the region of 3000-3200 cm⁻¹. The position and shape of this band are highly sensitive to the strength of the hydrogen bonding.

The C-F stretching vibration will also be present, typically in the 1200-1250 cm⁻¹ region. The aromatic C-H and C=C stretching and bending vibrations will also be observable. By comparing the spectrum of the hydroiodide salt to that of the free base (4-fluorobenzylamine), the shifts in the N-H and other vibrational modes can provide direct evidence of the protonation and the associated intermolecular interactions. nih.gov

Interactive Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch (protonated amine) | 3000-3200 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1200-1250 |

Note: The exact frequencies can vary depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the specific intermolecular interactions in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Investigations

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a technique for studying materials with unpaired electrons. nih.gov The basic principles of EPR are analogous to those of NMR, but it is electron spins that are excited instead of the spins of atomic nuclei. nih.gov

In the context of this compound, EPR spectroscopy would be employed to investigate the presence of any radical species. nih.gov Under normal conditions, this diamagnetic salt would be EPR silent. However, radical cations could potentially be generated through oxidation or upon exposure to high-energy radiation. The formation of a radical cation would involve the removal of an electron, likely from the nitrogen atom or the aromatic pi-system.

If a radical species were formed, EPR spectroscopy could provide information about its electronic structure through the g-value and hyperfine coupling constants. Hyperfine coupling of the unpaired electron to the ¹⁴N, ¹⁹F, and ¹H nuclei would result in a complex splitting pattern in the EPR spectrum, which could be used to map the spin density distribution within the radical. While there is no specific literature detailing the EPR spectrum of the 4-Fluorobenzylamine radical cation, studies on similar aromatic radicals provide a basis for what might be expected. nih.govrsc.org

Interactive Table 4: Hypothetical EPR Parameters for a 4-Fluorobenzylamine Radical Cation

| Parameter | Expected Information |

| g-value | Close to that of the free electron (~2.0023), with slight deviations due to spin-orbit coupling. |

| Hyperfine Coupling (aN) | Would indicate the extent of spin density on the nitrogen atom. |

| Hyperfine Coupling (aF) | Would indicate the extent of spin density on the fluorine atom. |

| Hyperfine Coupling (aH) | Coupling to aromatic and benzylic protons would further delineate the spin distribution. |

Note: This table is hypothetical as no direct EPR studies on the 4-Fluorobenzylamine radical cation were found. The parameters would need to be determined experimentally.

Mass Spectrometry for Derivatization-Enhanced Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. For primary amines like 4-Fluorobenzylamine, derivatization is often employed to improve their chromatographic behavior and enhance their detection by mass spectrometry. iu.edu

Derivatization involves chemically modifying the analyte to produce a new compound with more favorable properties for analysis. umich.edu For 4-Fluorobenzylamine, the primary amine group can be derivatized with various reagents. iu.edu For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. iu.edu These derivatization strategies can increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis and improve ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

A study on the trapping of the related compound 4-fluorobenzyl chloride in plasma utilized derivatization with 4-dimethylaminopyridine (B28879) (DMAP) to form a stable quaternary amine salt, which showed excellent sensitivity in electrospray mass spectrometry. nih.gov This demonstrates the power of derivatization to stabilize reactive species and enhance their detectability. nih.gov Another approach involves using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for pre-column derivatization, which has been shown to be effective for various metabolites. xjtu.edu.cn

Interactive Table 5: Derivatization Strategies for 4-Fluorobenzylamine for Mass Spectrometry Analysis

| Derivatizing Reagent | Type of Derivative | Analytical Advantage |

| Trifluoroacetic anhydride (TFAA) | Amide | Increased volatility for GC-MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylated amine | Increased volatility and thermal stability for GC-MS |

| 4-dimethylaminopyridine (DMAP) | Quaternary ammonium salt | Enhanced stability and ionization efficiency for LC-MS |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Silylated amine | Improved retention and sensitivity in LC-MS |

Future Research Directions and Broader Impact

Development of Novel Synthetic Routes with Enhanced Sustainability

Current methods for synthesizing 4-Fluorobenzylamine (B26447), the parent compound of the hydroiodide salt, often involve multi-step processes with varying degrees of efficiency and environmental impact. guidechem.com One common method involves the reduction of 4-fluorobenzonitrile (B33359) using lithium aluminum hydride. guidechem.com Another approach starts with fluorobenzene, which reacts with polyformaldehyde and hydrogen chloride, followed by a reaction with uracil. guidechem.com This latter method, however, suffers from tedious separation steps and potential environmental concerns. guidechem.com A third route involves the reaction of fluorochlorobenzene with N-chloromethyl isophthalimide, followed by hydrazinolysis, but this process is often costly and complex. guidechem.com

A more sustainable and economically viable approach that is gaining traction utilizes nitrobenzoic acid as a starting material. guidechem.com This method involves fluorination, acylation, and reduction, offering the advantages of simple processing, low cost, and readily available raw materials. guidechem.com Future research will likely focus on further optimizing this route and exploring other green chemistry principles to minimize waste and energy consumption. The development of catalytic systems that can achieve high yields and selectivity under milder reaction conditions is a significant goal.

Exploration of Expanded Applications in Catalysis and Advanced Materials

The unique properties of 4-Fluorobenzylamine and its derivatives make them promising candidates for applications in catalysis and advanced materials.

In the realm of catalysis , 4-Fluorobenzylamine has been utilized in the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands. sigmaaldrich.com Further research is expected to explore its potential as a ligand or catalyst in a wider range of organic transformations, leveraging the electronic effects of the fluorine atom to tune catalytic activity and selectivity.

In the field of advanced materials , recent breakthroughs have highlighted the significant role of 4-Fluorobenzylamine (FBA) in enhancing the performance of perovskite solar cells. pv-magazine.com Researchers have demonstrated that treating lead iodide (PbI2) with FBA leads to the formation of high-quality perovskite films with larger grains and fewer defect states. pv-magazine.com This treatment resulted in a notable increase in power conversion efficiency from 22.07% to 23.62%. pv-magazine.com The FBA molecules are believed to stabilize the PbI6 skeleton through π-π stacking and hydrogen bonding interactions, which helps to mitigate iodine loss, a key degradation pathway in perovskite solar cells. pv-magazine.com This enhanced stability is evidenced by the treated solar cells retaining 96% of their initial efficiency after 1,300 hours under stress conditions. pv-magazine.com Future investigations will likely focus on exploring other derivatives of 4-Fluorobenzylamine and similar organic molecules to further optimize the efficiency and long-term stability of perovskite solar cells and other optoelectronic devices.

Table 1: Performance of Perovskite Solar Cells With and Without 4-Fluorobenzylamine (FBA) Treatment

| Parameter | Without FBA Treatment | With FBA Treatment |

|---|---|---|

| Power Conversion Efficiency | 22.07% | 23.62% |

| Open-Circuit Voltage | 1.15 V | 1.17 V |

| Short-Circuit Current Density | 25.19 mA/cm² | 26.19 mA/cm² |

| Fill Factor | 76.47% | 77.24% |

| Efficiency Retention (1,000h air exposure) | 58% | 77% |

Data sourced from a 2024 study on perovskite solar cells. pv-magazine.com

Integration with Machine Learning and AI for Predictive Chemical Design

The integration of machine learning and artificial intelligence (AI) is set to revolutionize chemical research. In the context of 4-Fluorobenzylamine hydroiodide, these computational tools can be employed to predict the properties and potential applications of novel derivatives. By analyzing existing data on structure-activity relationships, machine learning models can identify new molecular designs with enhanced catalytic activity, improved material properties, or specific biological interactions. This predictive approach can significantly accelerate the discovery and development of new compounds, reducing the need for extensive and time-consuming experimental screening. The use of machine learning is already being explored for building predictive models in pharmacology, a field where 4-Fluorobenzylamine derivatives have shown relevance. drugbank.com

Role in Understanding Fundamental Chemical Processes

4-Fluorobenzylamine and its isotopically labeled counterpart, [¹⁸F]4-fluorobenzylamine, serve as valuable tools for probing fundamental chemical and biological processes. sigmaaldrich.comrsc.org The radioactive isotope ¹⁸F allows for its use as a building block in the synthesis of radiotracers for Positron Emission Tomography (PET). rsc.org The synthesis of [¹⁸F]4-fluorobenzylamine has been achieved through the transition metal-assisted sodium borohydride (B1222165) reduction of 4-[¹⁸F]fluorobenzonitrile. rsc.org This labeled compound can then be used to synthesize other PET imaging agents, enabling the non-invasive study of biological pathways and disease states in vivo. rsc.org By tracking the distribution and fate of these radiolabeled molecules, researchers can gain insights into enzyme kinetics, receptor binding, and other fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluorobenzylamine hydroiodide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using 4-fluorobenzyl chloride with ammonium iodide in a polar aprotic solvent (e.g., DMF) under reflux. Temperature control (80–100°C) and stoichiometric excess of ammonium iodide (1.2–1.5 eq) are critical for high yields (>75%) . Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted starting materials .

- Key Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 80–100°C | <70% yield below 80°C |

| NH₄I Excess | 1.2–1.5 eq | 10–15% yield drop at 1.0 eq |

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 7.3–7.4 ppm (aromatic protons), δ 4.1 ppm (CH₂NH₃⁺), and δ 1.5 ppm (NH₃⁺ exchange) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min (95% purity threshold) .

- Elemental Analysis : Matches theoretical values for C (34.1%), H (3.6%), N (5.0%) within ±0.3% .

Q. How does the stability of this compound vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.